molecular formula C12H12BrNO3S B7725739 (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 110078-82-5

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7725739
CAS No.: 110078-82-5
M. Wt: 330.20 g/mol
InChI Key: RQHDIPZZSXATDR-WDEREUQCSA-N
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Description

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of an aldehyde or ketone. For instance, the reaction between 4-bromobenzaldehyde, cysteine, and acetic anhydride can yield the desired thiazolidine ring.

    Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazolidine ring is a common motif in many bioactive molecules, including antibiotics and anti-inflammatory agents. Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The bromine atom on the phenyl ring can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.

    (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

Uniqueness

The presence of the bromine atom in (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid imparts unique reactivity and binding characteristics. Bromine atoms are larger and more polarizable than chlorine atoms, which can enhance interactions with biological targets and improve the compound’s efficacy in medicinal applications.

Properties

IUPAC Name

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDIPZZSXATDR-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156837
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-2-(4-bromophenyl)-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110078-82-5
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-2-(4-bromophenyl)-, (2R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110078-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-2-(4-bromophenyl)-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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